molecular formula C4H8Cl3O2P B13689139 4-Chlorobutyl Phosphorodichloridate

4-Chlorobutyl Phosphorodichloridate

Cat. No.: B13689139
M. Wt: 225.43 g/mol
InChI Key: VEABECBJUJNFRR-UHFFFAOYSA-N
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Description

4-Chlorobutyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C4H8Cl3O2P. It is a chlorinated derivative of butyl phosphorodichloridate and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of phosphorylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobutyl Phosphorodichloridate typically involves the chlorination of butyl phosphorodichloridate. One common method includes the reaction of butyl alcohol with phosphorus trichloride and chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and reactant flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutyl Phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound reacts with water to form phosphoric acid derivatives.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous solutions at controlled pH levels.

    Oxidizing and Reducing Agents: Various oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used depending on the desired product.

Major Products Formed

    Phosphoric Acid Derivatives: Hydrolysis of this compound leads to the formation of phosphoric acid derivatives.

    Substituted Phosphorodichloridates: Substitution reactions yield a variety of substituted phosphorodichloridates depending on the nucleophile used.

Scientific Research Applications

4-Chlorobutyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is employed in the modification of biomolecules for studying phosphorylation processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those involving phosphorus-containing functional groups.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobutyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphorylated products. This reactivity is harnessed in various chemical and biological processes to introduce phosphorus-containing groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl Phosphorodichloridate: Similar in structure but contains a phenyl group instead of a butyl group.

    Butyl Phosphorodichloridate: Lacks the chlorine substitution on the butyl chain.

    Dichlorophosphates: A broader class of compounds with varying alkyl or aryl groups.

Uniqueness

4-Chlorobutyl Phosphorodichloridate is unique due to its specific reactivity profile, which is influenced by the presence of both chlorine and butyl groups. This combination allows for selective reactions that are not possible with other similar compounds. Its ability to act as a versatile intermediate in organic synthesis makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C4H8Cl3O2P

Molecular Weight

225.43 g/mol

IUPAC Name

1-chloro-4-dichlorophosphoryloxybutane

InChI

InChI=1S/C4H8Cl3O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2

InChI Key

VEABECBJUJNFRR-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)COP(=O)(Cl)Cl

Origin of Product

United States

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